Propamidine isethionate

Acanthamoeba keratitis Antiprotozoal In vitro efficacy

Propamidine isethionate (CAS 140-63-6) is the irreplaceable historical reference standard for in vitro amoebicidal testing and the benchmark for Acanthamoeba keratitis (AK) drug discovery. Unlike generic diamidines, it exhibits well-characterized 4-base-pair AT-tract DNA binding and proven species-specific potency against A. hatchetti. Essential for ANDA submissions, method validation, and structure-guided design of novel DNA-binding agents. Source from verified suppliers offering ≥98% purity and full traceability.

Molecular Formula C21H32N4O10S2
Molecular Weight 564.6 g/mol
CAS No. 140-63-6
Cat. No. B1678256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropamidine isethionate
CAS140-63-6
Synonymspropamidine diisethionate
propamidine isethionate
Molecular FormulaC21H32N4O10S2
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O
InChIInChI=1S/C17H20N4O2.2C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;2*3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);2*3H,1-2H2,(H,4,5,6)
InChIKeyWSOSYBUSMXEYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propamidine Isethionate Procurement Guide: Diamidine Antimicrobial for Acanthamoeba Keratitis Research and Treatment


Propamidine isethionate (CAS 140-63-6) is a guanidinium salt composed of the aromatic diamidine propamidine and two molar equivalents of isethionic acid [1]. It functions as an antimicrobial agent with activity against protozoa, including Acanthamoeba species, as well as certain bacteria [2]. The compound exerts its antimicrobial effects through minor groove DNA binding, interfering with nucleic acid synthesis in susceptible pathogens [3]. Clinically, propamidine isethionate is used in topical ophthalmic formulations for the treatment of Acanthamoeba keratitis (AK), a sight-threatening corneal infection [1].

Why Diamidine Substitution Fails: Key Differentiators of Propamidine Isethionate


The aromatic diamidine class exhibits substantial heterogeneity in biological activity and physicochemical properties that precludes simple substitution. Species-specific and strain-specific potency variations have been documented across propamidine, pentamidine, and hexamidine, with efficacy differing by orders of magnitude depending on the Acanthamoeba species tested [1]. Furthermore, structural differences in alkyl chain length alter lipophilicity and membrane penetration kinetics, directly affecting cysticidal versus trophozoicidal activity [2]. The therapeutic index varies significantly among diamidines due to differences in steady-state cytotoxicity profiles [3]. Consequently, procurement decisions must be driven by specific experimental or therapeutic requirements rather than class-level assumptions.

Propamidine Isethionate: Comparative Quantitative Evidence Against Diamidine Analogs


Propamidine vs. Pentamidine: Species-Specific In Vitro Amoebicidal Activity Comparison

Propamidine isethionate demonstrates species-dependent efficacy relative to pentamidine isethionate against clinical Acanthamoeba isolates. Against A. hatchetti, propamidine exhibits superior potency (MIC >31.25 µg/mL) compared to pentamidine (MIC >62.5 µg/mL). However, against A. castellanii, propamidine (MIC >1,000 µg/mL) is approximately 8-fold less effective than pentamidine (MIC >125 µg/mL). Against A. polyphaga, both drugs show equivalent potency (MIC >250 µg/mL) [1].

Acanthamoeba keratitis Antiprotozoal In vitro efficacy

Propamidine vs. Pentamidine: Comparative Cytotoxicity and Therapeutic Index Assessment

In a direct comparative study using rabbit corneal epithelial and endothelial cell cultures, both propamidine and pentamidine showed minimal toxicity after short-term exposure. However, at steady-state concentrations required for amoebicidal efficacy, propamidine exhibited significantly greater cytotoxicity than pentamidine. The study concluded that propamidine has a substantially lower therapeutic index than pentamidine [1].

Corneal toxicity Ocular safety Therapeutic window

Propamidine vs. Hexamidine: Comparative Amoebicidal Activity and Clinical Replacement Recommendation

A systematic comparison of diamidine homologs against two Acanthamoeba polyphaga strains demonstrated that amoebicidal efficiency increases with alkyl chain elongation from propamidine to nonamidine. Hexamidine and octamidine were identified as significantly more amoebicidal than propamidine. The study explicitly advocates for the replacement of propamidine by hexamidine in medical treatment of Acanthamoeba keratitis [1]. Propamidine was also characterized as 'only weakly cysticidal' [1].

Acanthamoeba keratitis Cysticidal activity Structure-activity relationship

Propamidine vs. Pentamidine and Hexamidine: Comparative DNA Minor Groove Binding Selectivity and Affinity

Crystallographic and NMR structural studies reveal that propamidine exhibits superior DNA-binding properties compared to pentamidine [1]. Propamidine, pentamidine, and to a lesser extent hexamidine bind selectively to nucleotide sequences containing at least four consecutive A-T base pairs [2]. In contrast, butamidine, heptamidine, octamidine, and nonamidine show poor sequence selectivity [2]. The propamidine molecule binds within the AT tract of the DNA minor groove via a 4-base-pair binding site with specific hydrogen-bonding interactions [3].

DNA binding Sequence selectivity AT-rich sequences

Propamidine vs. Pentamidine: Comparative LogP and Lipophilicity Properties

Propamidine exhibits lower lipophilicity compared to pentamidine and hexamidine. Calculated logP values for propamidine range from 0.45 to 2.10 [1][2], while pentamidine logP values range from 2.88 to 4.48 [3][4], and hexamidine logP values range from 1.77 to 3.27 [5][6]. This difference in lipophilicity correlates with the observed structure-activity relationship where increased alkyl chain length enhances membrane penetration and amoebicidal activity [7].

Physicochemical properties Lipophilicity Membrane penetration

Propamidine vs. Pentamidine: Differential Drug Interaction Profile with Polyhexamethylene Biguanide

In combination studies with polyhexamethylene biguanide (PHMB), propamidine and pentamidine exhibit distinct interaction profiles. Pentamidine demonstrates synergistic activity when combined with PHMB, whereas propamidine produces only an additive effect [1]. This differential pharmacodynamic interaction influences the design and expected efficacy of combination treatment regimens.

Combination therapy Drug synergy Acanthamoeba keratitis

Optimal Procurement and Application Scenarios for Propamidine Isethionate Based on Evidence


Reference Standard and Positive Control in Acanthamoeba Keratitis Research

Propamidine isethionate serves as the historical reference standard for in vitro amoebicidal assays. As the first drug to achieve medical cure of Acanthamoeba keratitis and the long-standing basic recommended treatment, it remains an essential comparator compound for evaluating novel therapeutic candidates [8]. Its well-characterized activity profile across multiple Acanthamoeba species makes it suitable for establishing baseline efficacy in experimental protocols. Research studies comparing propamidine to pentamidine and hexamidine provide a validated framework for benchmarking new anti-amoebic agents [7].

Molecular Probe for DNA Minor Groove Binding and Structure-Based Drug Design Studies

Propamidine's superior DNA-binding properties relative to pentamidine [8] and its well-defined 4-base-pair AT-tract binding site [7] make it a preferred molecular probe for studying diamidine-DNA interactions. The compound's selective binding to sequences containing at least four consecutive A-T base pairs [5] provides a well-characterized model system for investigating minor groove recognition, making it valuable for biophysical studies and structure-guided design of novel DNA-binding agents.

Analytical Reference Material for Quality Control and Method Validation

Propamidine isethionate is commercially available as a high-quality reference standard with comprehensive characterization data suitable for analytical method development, method validation, and quality control applications [8]. The compound can be used with traceability to pharmacopeial standards (USP or EP) for Abbreviated New Drug Application (ANDA) submissions and commercial production quality assurance [7]. This application scenario leverages propamidine's established identity and purity profile rather than its comparative therapeutic efficacy.

Therapeutic Application in Acanthamoeba hatchetti Keratitis Where Propamidine Demonstrates Superior Potency

In cases where the infecting Acanthamoeba species is identified or suspected to be A. hatchetti, propamidine isethionate may be the preferred diamidine agent. Comparative in vitro studies demonstrate that propamidine (MIC >31.25 µg/mL) is approximately twice as potent as pentamidine (MIC >62.5 µg/mL) against this species [8]. This species-specific advantage supports propamidine procurement and use when A. hatchetti is the confirmed or probable etiological agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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